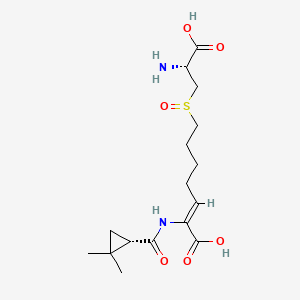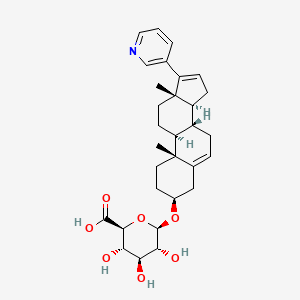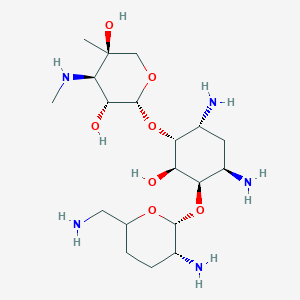
Gentamicin C1a Pentaacetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin C1a Pentaacetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin C1a is one of the components of the gentamicin complex, which is produced by the bacterium Micromonospora purpurea. This compound is known for its broad-spectrum antibacterial activity and is used in various clinical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gentamicin C1a Pentaacetate Salt is synthesized through the acetylation of gentamicin C1a. The process involves the reaction of gentamicin C1a with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of gentamicin C1a involves the fermentation of Micromonospora purpurea. The fermentation process is optimized by adding specific salts such as calcium chloride and sodium citrate, which enhance the production of gentamicin C1a. The fermentation broth is then subjected to extraction and purification processes to isolate gentamicin C1a, which is subsequently acetylated to form this compound .
Chemical Reactions Analysis
Types of Reactions
Gentamicin C1a Pentaacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The acetyl groups in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acetic anhydride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of gentamicin C1a.
Reduction: Reduced forms of gentamicin C1a.
Substitution: Various acetylated derivatives depending on the substituent used.
Scientific Research Applications
Gentamicin C1a Pentaacetate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of gentamicin components.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its antibacterial properties and potential use in treating infections caused by gram-negative bacteria.
Industry: Utilized in the production of other antibiotics such as etimicin
Mechanism of Action
Gentamicin C1a Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides. The primary molecular targets are the 16S rRNA and the 30S ribosomal protein S12 .
Comparison with Similar Compounds
Similar Compounds
- Gentamicin C1
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C2b
Uniqueness
Gentamicin C1a Pentaacetate Salt is unique due to its specific acetylation pattern, which enhances its stability and reduces its toxicity compared to other gentamicin components. It also shows minimal cochlear toxicity, making it a preferred choice for certain clinical applications .
Properties
Molecular Formula |
C19H39N5O7 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4,6-diamino-3-[(2R,3R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8?,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
VEGXETMJINRLTH-VVIVEGSLSA-N |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@@H]2[C@@H](C[C@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CCC(O3)CN)N)N)N)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


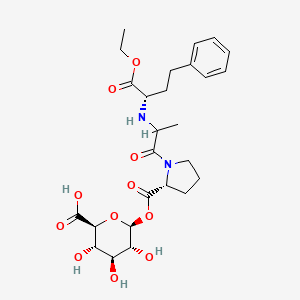

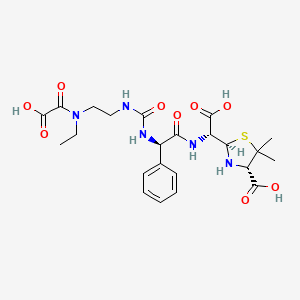
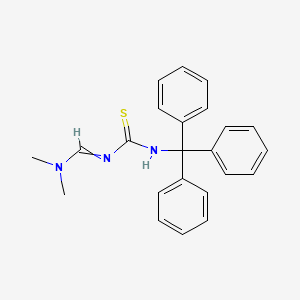
![8-Chloro-3-methylimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B13845848.png)
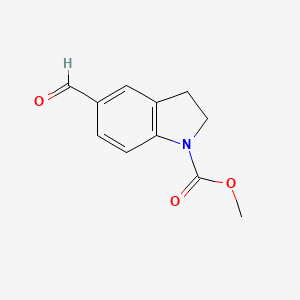
![Tert-butyl 1,6-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B13845861.png)

![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
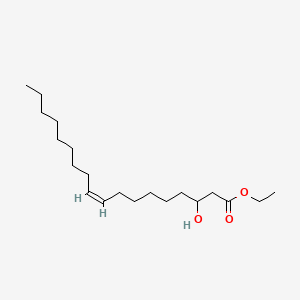
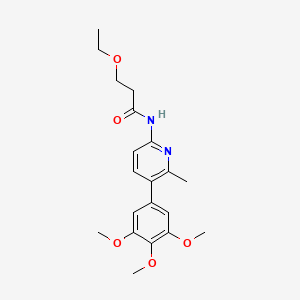
![[2-Hydroxy-2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptyl] acetate](/img/structure/B13845891.png)
